molecular formula C12H16N4O2S B11964307 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11964307
M. Wt: 280.35 g/mol
InChI Key: LYYOWUWJQHRHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an allyl group, an ethylthio group, and two methyl groups attached to a purine ring

Preparation Methods

The synthesis of 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with allyl bromide and ethylthiol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.

    Substitution: The allyl and ethylthio groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the role of purine derivatives in biological systems.

    Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be explored as a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and downstream signaling. For example, it may interact with purine receptors or enzymes involved in purine metabolism, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar compounds to 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other purine derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

8-ethylsulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C12H16N4O2S/c1-5-7-16-8-9(13-11(16)19-6-2)14(3)12(18)15(4)10(8)17/h5H,1,6-7H2,2-4H3

InChI Key

LYYOWUWJQHRHRN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.